Boc-3-iodo-L-phenylalanine

Overview

Description

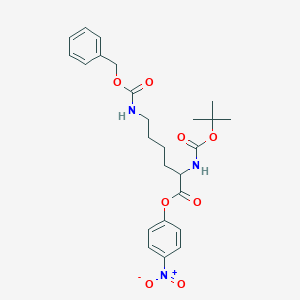

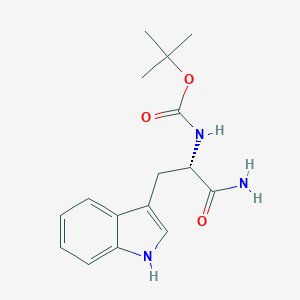

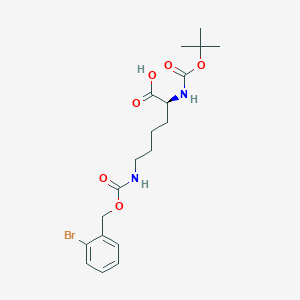

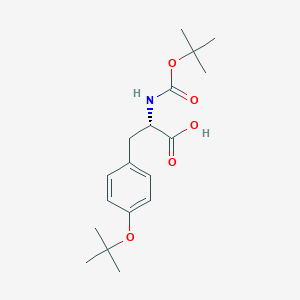

Boc-3-iodo-L-phenylalanine, also known as Boc-L-Phe (3-I)-OH or (S)-Boc-2-amino-3-(3-iodophenyl)propionic acid, is a compound used in the field of pharmaceuticals . It is a p-iodo phenyl alanine derivative with N-Boc protection .

Molecular Structure Analysis

The molecular formula of Boc-3-iodo-L-phenylalanine is C14H18INO4 . The compound has a molecular weight of 391.20 g/mol . The IUPAC name is (2 S )-3- (3-iodophenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

The chemical reactions involving Boc-3-iodo-L-phenylalanine are complex and require specialized knowledge to fully understand .Physical And Chemical Properties Analysis

Boc-3-iodo-L-phenylalanine is slightly soluble in water . It has a molecular weight of 391.20 g/mol .Scientific Research Applications

Peptide Synthesis

Boc-3-iodo-L-phenylalanine is a specialized derivative of phenylalanine, which serves as a pivotal building block for the synthesis of peptides and proteins . The presence of the tert-butoxycarbonyl (Boc) group provides a protective mechanism, ensuring the amino group remains inert during certain reactions, thereby allowing for the sequential construction of peptides without undesired side reactions .

Protein Interaction Studies

The presence of the iodine atom introduces unique physicochemical characteristics, such as enhanced molecular weight and altered electronic properties . This makes Boc-3-iodo-L-phenylalanine useful for studying protein interactions .

Protein Folding and Stability Studies

The unique properties introduced by the iodine atom in Boc-3-iodo-L-phenylalanine can also be exploited to study protein folding and stability .

Radiochemical Studies

Boc-3-iodo-L-phenylalanine finds its application in radiochemical studies, where the iodine atom can be exploited for radiolabeling . This enables the tracking and imaging of peptides and proteins in complex biological systems .

Pharmaceutical Intermediate

N-Boc-4-iodo-L-phenylalanine, a similar compound, is used as a pharmaceutical intermediate . It’s plausible that Boc-3-iodo-L-phenylalanine could have similar applications.

Proteomics Research

Boc-3-iodo-L-phenylalanine is an iodinated carboxylic acid compound used for proteomics research . It’s used in the study of proteins, their structures, and functions .

Safety And Hazards

Boc-3-iodo-L-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name |

(2S)-3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471233 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-iodo-L-phenylalanine | |

CAS RN |

273221-75-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.